molecular formula C7H16ClNO B6163806 3-(methylamino)cyclohexan-1-ol hydrochloride, Mixture of diastereomers CAS No. 2648966-17-8

3-(methylamino)cyclohexan-1-ol hydrochloride, Mixture of diastereomers

Cat. No.: B6163806
CAS No.: 2648966-17-8
M. Wt: 165.7
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Description

3-(methylamino)cyclohexan-1-ol hydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C(7)H({16})ClNO and a molecular weight of 165.66 g/mol . This compound is a mixture of diastereomers, meaning it contains two or more stereoisomers that are not mirror images of each other. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylamino)cyclohexan-1-ol hydrochloride typically involves the following steps:

    Cyclohexanone Reduction: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

    Amination: The resulting cyclohexanol is then subjected to amination with methylamine. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group is replaced by a methylamino group.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of 3-(methylamino)cyclohexan-1-ol hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(methylamino)cyclohexan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: Reduction reactions can further modify the compound, potentially converting it back to cyclohexanol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol or its derivatives.

    Substitution: Formation of substituted cyclohexanols or cyclohexanones.

Scientific Research Applications

3-(methylamino)cyclohexan-1-ol hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic applications.

    Industry: Employed in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(methylamino)cyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(methylamino)cyclohexan-1-ol: The free base form without the hydrochloride salt.

    Cyclohexanol: The parent alcohol compound.

    Cyclohexanone: The oxidized form of cyclohexanol.

Uniqueness

3-(methylamino)cyclohexan-1-ol hydrochloride is unique due to its combination of a cyclohexanol backbone with a methylamino group, which imparts distinct chemical and biological properties. Its mixture of diastereomers adds to its complexity and potential for diverse applications.

Properties

CAS No.

2648966-17-8

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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